N-ethyl-N,2,3-triphenylquinoxaline-6-carboxamide
Overview
Description
N-ethyl-N,2,3-triphenylquinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound has a unique structure that includes an ethyl group, three phenyl groups, and a quinoxaline core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,2,3-triphenylquinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization. One common method includes the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process. Catalysts such as titanium silicate or other recyclable materials are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,2,3-triphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the quinoxaline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered electronic and steric properties, which can be further explored for their biological activities .
Scientific Research Applications
N-ethyl-N,2,3-triphenylquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors, dyes, and electroluminescent materials
Mechanism of Action
The mechanism of action of N-ethyl-N,2,3-triphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activities, interference with cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N,2,3-triphenylquinoxaline-6-carboxamide
- Quinoxaline-2-carboxamide derivatives
- Quinoxaline-6-carboxamide derivatives
Uniqueness
N-ethyl-N,2,3-triphenylquinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-ethyl-N,2,3-triphenylquinoxaline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-2-32(24-16-10-5-11-17-24)29(33)23-18-19-25-26(20-23)31-28(22-14-8-4-9-15-22)27(30-25)21-12-6-3-7-13-21/h3-20H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWAYOEBLEYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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